O-Desmethyl-N-deschlorobenzoyl Indomethacin

Description

Properties

IUPAC Name |

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADMESSMPJUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461930 | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-53-4 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

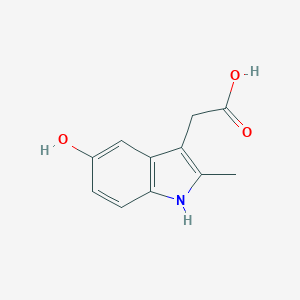

O-Desmethyl-N-deschlorobenzoyl Indomethacin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Chemical Structure and Identity

O-Desmethyl-N-deschlorobenzoyl Indomethacin, systematically named 5-hydroxy-2-methyl-1H-indole-3-acetic acid, is the core indole structure of Indomethacin after metabolic removal of the 5-methoxy group's methyl constituent and the entire N-1 p-chlorobenzoyl group.

Chemical Structure:

Physicochemical and Pharmacological Properties

O-Desmethyl-N-deschlorobenzoyl Indomethacin is primarily an inactive metabolite of Indomethacin.[1][2] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [3] |

| Synonyms | 5-hydroxy-2-methyl-1H-indole-3-acetic acid | [4] |

| CAS Number | 50995-53-4 | [4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | |

| Appearance | Solid | [4] |

| Solubility | Soluble in ethanol | [4] |

| UV max (λmax) | 230, 231, 279 nm | [4] |

| pKa (Strongest Acidic) | 4.22 (Predicted) | [5] |

| logP | 1.28 (Predicted) | [5] |

| Water Solubility | 1.8 g/L (Predicted) | [5] |

Metabolic Pathway of Indomethacin

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a product of the hepatic metabolism of Indomethacin, primarily through O-demethylation and N-deacylation.[2][6] The metabolic conversion process is illustrated in the following diagram.

Caption: Metabolic conversion of Indomethacin to its primary metabolites.

Experimental Protocols

In Vitro Metabolism of Indomethacin in Hepatocytes

This protocol outlines a general procedure for studying the formation of O-Desmethyl-N-deschlorobenzoyl Indomethacin from Indomethacin using isolated hepatocytes, based on the methodology described by Evans, M.A., et al. (1981).

Experimental Workflow:

Caption: General workflow for studying Indomethacin metabolism in isolated hepatocytes.

Detailed Methodology:

-

Hepatocyte Isolation:

-

Hepatocytes are isolated from the liver of the test species (e.g., neonatal or fetal rabbit) using a collagenase perfusion technique.

-

The liver is perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.

-

The resulting cell suspension is filtered and washed to obtain a purified hepatocyte preparation.

-

-

Cell Viability and Plating:

-

The viability of the isolated hepatocytes is determined using the trypan blue exclusion method. A viability of >85% is generally considered acceptable.

-

Hepatocytes are plated at a specific density (e.g., 1-2 x 10⁶ cells/mL) in a suitable culture medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.

-

-

Incubation with Indomethacin:

-

After allowing the cells to attach, the medium is replaced with fresh medium containing Indomethacin at the desired concentration (e.g., 10-100 µM).

-

The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period, with samples of the culture medium collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Metabolite Extraction and Analysis:

-

The collected medium samples are treated to precipitate proteins (e.g., with acetonitrile or methanol).

-

The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify Indomethacin and its metabolites, including O-Desmethyl-N-deschlorobenzoyl Indomethacin.

-

HL-60 Cell Viability Assay

This protocol describes a general method for assessing the cytotoxicity of O-Desmethyl-N-deschlorobenzoyl Indomethacin on the human promyelocytic leukemia cell line, HL-60, as performed by Morgan, A.G.M., et al. (2017).

Experimental Workflow:

Caption: General workflow for assessing cytotoxicity in HL-60 cells.

Detailed Methodology:

-

Cell Culture:

-

HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/well.

-

-

Treatment with Test Compound:

-

O-Desmethyl-N-deschlorobenzoyl Indomethacin is dissolved in a suitable solvent (e.g., DMSO or ethanol) and diluted to the final desired concentrations in the culture medium.

-

The cells are treated with a range of concentrations of the compound. In the study by Morgan et al. (2017), a concentration of 600 µM was used in the presence of glucose oxidase to assess myeloperoxidase-mediated bio-activation.

-

Control wells receive the vehicle alone.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assessment (MTT Assay Example):

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Synthesis of Prostaglandin D₂ (PGD₂) Receptor Antagonists

O-Desmethyl-N-deschlorobenzoyl Indomethacin has been utilized as a precursor in the synthesis of PGD₂ receptor antagonists. The following is a generalized synthetic scheme based on the work of Torisu, K., et al. (2004).

Synthetic Pathway:

Caption: Generalized synthetic route to PGD₂ receptor antagonists.

General Synthetic Procedure:

-

Protection of Functional Groups: The carboxylic acid and phenolic hydroxyl groups of O-Desmethyl-N-deschlorobenzoyl Indomethacin are protected to prevent unwanted side reactions. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the hydroxyl group can be protected with a suitable protecting group like a benzyl or silyl ether.

-

N-Acylation: The protected intermediate is then acylated at the N-1 position of the indole ring. This is typically achieved by reacting the intermediate with a substituted benzoyl chloride in the presence of a base (e.g., sodium hydride or triethylamine) in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The choice of the substituted benzoyl chloride determines the final structure of the antagonist.

-

Deprotection: The protecting groups on the carboxylic acid and hydroxyl functionalities are removed under appropriate conditions (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers, or fluoride-mediated cleavage for silyl ethers) to yield the final PGD₂ receptor antagonist.

-

Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Conclusion

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a key metabolite in the biotransformation of Indomethacin. While generally considered pharmacologically inactive, its potential for cytotoxicity at high concentrations and its utility as a synthetic precursor in the development of novel therapeutics, such as PGD₂ receptor antagonists, make it a compound of interest for researchers in pharmacology, toxicology, and medicinal chemistry. The experimental protocols and data presented in this guide provide a foundation for further investigation into the properties and applications of this molecule.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Showing Compound 5-Hydroxyindole-3-acetic acid (FDB001403) - FooDB [foodb.ca]

- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vivo Formation and Metabolism of O-Desmethyl-N-deschlorobenzoyl Indomethacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation and metabolism of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. This document details the metabolic pathways leading to its formation, summarizes the current understanding of its pharmacokinetic profile, and presents detailed experimental protocols for its detection and quantification in biological matrices. The information is intended to support further research and development in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for a complete safety and efficacy profile. Indomethacin undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl indomethacin.[1] These metabolites, along with their glucuronide conjugates, are found in plasma and are primarily excreted in urine and feces.[1] Generally considered pharmacologically inactive, the study of these metabolites is critical for understanding the complete disposition of indomethacin in the body.[1]

In Vivo Formation of O-Desmethyl-N-deschlorobenzoyl Indomethacin

The formation of O-Desmethyl-N-deschlorobenzoyl Indomethacin is a result of sequential metabolic reactions involving both O-demethylation and N-deacylation of the parent indomethacin molecule.

Metabolic Pathways

The biotransformation of indomethacin is a multi-step process primarily occurring in the liver. The key enzymatic reactions are:

-

O-Demethylation: The methoxy group on the indole ring of indomethacin is removed, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP2C9 in humans. This leads to the formation of O-desmethylindomethacin (DMI).

-

N-Deacylation: The p-chlorobenzoyl group attached to the indole nitrogen is cleaved, resulting in N-deschlorobenzoylindomethacin (DBI).

-

Sequential Metabolism: O-Desmethyl-N-deschlorobenzoyl Indomethacin is formed through the sequential O-demethylation and N-deacylation of indomethacin. It is also formed by the N-deacylation of DMI or the O-demethylation of DBI.

-

Glucuronidation: The parent drug and its primary metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted.[1]

Quantitative Data

While the presence of O-Desmethyl-N-deschlorobenzoyl Indomethacin in biological fluids has been established, specific and detailed pharmacokinetic parameters for this metabolite are not extensively reported in the literature. The majority of pharmacokinetic studies have focused on the parent drug, indomethacin.

Table 1: Pharmacokinetic Parameters of Indomethacin (Parent Drug)

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration (Cmax) | 2 to 3 µg/mL | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | Human | [1] |

| Biological Half-life (t½) | 5 to 10 hours | Human | [1] |

| Plasma Clearance | 1 to 2.5 mL/kg/min | Human | [1] |

Note: This table presents data for the parent drug, indomethacin, as specific pharmacokinetic data for O-Desmethyl-N-deschlorobenzoyl Indomethacin is limited.

It is known that the metabolites of indomethacin, including O-Desmethyl-N-deschlorobenzoyl Indomethacin, are present in significant amounts in the plasma.[1] Approximately 60% of an oral dose of indomethacin is excreted in the urine, primarily in the form of glucuronidated metabolites, while about 40% is excreted in the feces following biliary secretion.[1]

Experimental Protocols

The analysis of O-Desmethyl-N-deschlorobenzoyl Indomethacin in biological matrices typically involves chromatographic methods coupled with mass spectrometry for sensitive and specific detection.

General Experimental Workflow

Detailed Methodology: HPLC-MS/MS Analysis

The following protocol is a representative method for the analysis of indomethacin and its metabolites, which can be adapted and validated for the specific quantification of O-Desmethyl-N-deschlorobenzoyl Indomethacin.

4.2.1. Sample Preparation (Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

4.2.2. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm) is commonly used.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), increasing linearly to elute the analytes, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like indomethacin and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for O-Desmethyl-N-deschlorobenzoyl Indomethacin and the internal standard would need to be determined by direct infusion.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Conclusion

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a key metabolite in the biotransformation of indomethacin. While its formation via O-demethylation and N-deacylation is understood, there is a notable lack of detailed in vivo pharmacokinetic data for this specific metabolite. The analytical methods outlined in this guide provide a strong foundation for researchers to develop and validate assays for its quantification in biological samples. Further studies are warranted to fully characterize the pharmacokinetic profile of O-Desmethyl-N-deschlorobenzoyl Indomethacin and its potential contribution to the overall disposition of indomethacin. This will ultimately contribute to a more complete understanding of the safety and metabolism of this important therapeutic agent.

References

Pharmacological activity of Indomethacin and its primary metabolites

An In-depth Technical Guide to the Pharmacological Activity of Indomethacin and its Primary Metabolites

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-acetic acid derivative class.[1][2] Since its approval in 1965, it has been widely utilized for its significant anti-inflammatory, analgesic, and antipyretic properties.[1][3] This guide provides a comprehensive technical overview of the pharmacological activity of indomethacin and its principal metabolites. It details the mechanisms of action, quantitative efficacy data, relevant experimental protocols, and key signaling pathways. The primary mechanism involves non-selective inhibition of cyclooxygenase (COX) enzymes, though other pathways contribute to its broad pharmacological profile.[4][5] In contrast, its primary metabolites resulting from hepatic O-demethylation and N-deacylation are considered pharmacologically inactive.[1][3][6]

Pharmacodynamics of Indomethacin

Indomethacin's therapeutic effects are mediated through several mechanisms, the most critical being the inhibition of prostaglandin synthesis.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Indomethacin is a potent, non-selective, and reversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] Indomethacin exhibits a slight selectivity for COX-1, which contributes to its efficacy but also to its profile of gastrointestinal adverse effects.[1]

The core mechanism involves indomethacin binding to the active site of the COX enzymes, preventing arachidonic acid from accessing it.[1] This inhibition reduces the synthesis of prostaglandins (like PGE2 and PGI2), thromboxanes, and prostacyclins, thereby mitigating inflammatory responses, alleviating pain, and reducing fever.[1][4][7]

Figure 1. Indomethacin's primary mechanism of action via COX inhibition.

Other Pharmacodynamic Mechanisms

Beyond COX inhibition, indomethacin's activity is supplemented by several other mechanisms:

-

Phospholipase A2 (PLA2) Inhibition: Unlike many other NSAIDs, indomethacin can also inhibit PLA2, the enzyme that releases arachidonic acid from the cell membrane, thus acting further upstream in the inflammatory cascade.[1]

-

Mitochondrial Effects: Indomethacin can impair mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway. This triggers mitochondrial hyper-fission and can lead to apoptosis in certain cell types, including gastric and cancer cells.[8]

-

Cannabinoid Receptor Modulation: Recent studies have identified indomethacin as a positive allosteric modulator of the CB1 cannabinoid receptor, enhancing the signaling of endogenous cannabinoids like anandamide.[4][9] This may contribute to its analgesic properties.[9]

-

Leukocyte Motility: It has been shown to inhibit the motility of polymorphonuclear leukocytes, which is a key process in the inflammatory response.[4]

Figure 2. Indomethacin-induced mitochondrial fission signaling pathway.

Quantitative Pharmacological Activity of Indomethacin

The potency of indomethacin has been quantified across various in vitro and in vivo models.

Table 1: Quantitative Activity Profile of Indomethacin

| Activity Type | Assay/Model | Species/System | Endpoint Measurement | Result | Reference(s) |

| COX-1 Inhibition | Arachidonic Acid-Induced PGE2 Production | CHO Cells (Human COX-1) | IC₅₀ | 18 nM | [10] |

| COX-1 Inhibition | Enzyme Inhibition Assay | Purified Ovine COX-1 | IC₅₀ | 230 nM | [11] |

| COX-1 Inhibition | Enzyme Inhibition Assay | - | IC₅₀ | 0.1 µg/mL | [12] |

| COX-2 Inhibition | Arachidonic Acid-Induced PGE2 Production | CHO Cells (Human COX-2) | IC₅₀ | 26 nM | [10] |

| COX-2 Inhibition | Enzyme Inhibition Assay | Purified Ovine COX-2 | IC₅₀ | 630 nM | [11] |

| COX-2 Inhibition | Enzyme Inhibition Assay | - | IC₅₀ | 5 µg/mL | [12] |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rat | % Inhibition (10 mg/kg) | 87.3% | [13] |

| Anti-inflammatory | Dextran-Induced Paw Edema | Rat | % Inhibition (10 mg/kg) | 91.5% | [13] |

| Anti-inflammatory | Freund's Adjuvant-Induced Arthritis | Rat | % Inhibition (1 mg/kg) | 29% | [13] |

| Peripheral Analgesic | Acetic Acid-Induced Writhing | Mouse | % Inhibition (10 mg/kg) | 51.23% | [14] |

Metabolism and Primary Metabolites

Indomethacin is extensively metabolized in the liver prior to excretion.[1] It undergoes O-demethylation, N-deacylation, and subsequent glucuronidation.[1][15] Approximately 60% of a dose is excreted in the urine (as the parent drug and its metabolites), with the remainder eliminated in the feces.[7][16]

The three primary metabolites are:

-

O-desmethylindomethacin (DMI)

-

N-deschlorobenzoylindomethacin (DBI)

-

O-desmethyl-N-deschlorobenzoylindomethacin

Figure 3. Metabolic pathways of Indomethacin.

Pharmacological Activity of Primary Metabolites

Extensive studies have concluded that the primary metabolites of indomethacin are essentially devoid of pharmacological activity.

Table 2: Comparative Pharmacological Activity of Indomethacin and its Metabolites

| Compound | Target/Activity | Result | Reference(s) |

| Indomethacin (Parent Drug) | Anti-inflammatory / COX Inhibition | Potent activity | [3][6] |

| O-desmethylindomethacin (DMI) | Anti-inflammatory | Devoid of anti-inflammatory activity | [6] |

| N-deschlorobenzoylindomethacin (DBI) | Anti-inflammatory | Devoid of anti-inflammatory activity | [6] |

| O-desmethyl-N-deschlorobenzoylindomethacin | Anti-inflammatory | Devoid of anti-inflammatory activity | [6] |

| All Metabolites | General Pharmacological Activity | Considered primarily inactive | [1][3] |

| O-desmethyl-N-deschlorobenzoylindomethacin | HL-60 Leukemia Cell Viability (with glucose oxidase) | Decreased viability at 600 µM. This specific cytotoxic effect under oxidative stress is noted but does not represent general pharmacological activity.[2][17] | [2][17] |

Key Experimental Protocols

Standardized in vitro and in vivo models are used to quantify the pharmacological effects of indomethacin.

In Vitro COX Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE2) from arachidonic acid by isolated COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes or microsomes from cells expressing these enzymes are used.[10]

-

Incubation: The enzyme is pre-incubated with various concentrations of indomethacin or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding a substrate, typically [1-¹⁴C]arachidonic acid.[18]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution like cold ethyl acetate and citric acid.

-

Quantification: The products (prostaglandins) are separated from the substrate using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The amount of product formed is quantified, often by scintillation counting for radiolabeled substrates.

-

Data Analysis: The concentration of indomethacin that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting percent inhibition against the log of the inhibitor concentration.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

-

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan in the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.

-

Methodology:

-

Animals: Typically, male Wistar or Sprague-Dawley rats are used.[13]

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups.[13]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The vehicle, indomethacin, or test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Figure 4. Experimental workflow for the Carrageenan-induced paw edema model.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

-

Principle: Intraperitoneal injection of an irritant like acetic acid causes a stereotypical stretching and writhing behavior in mice, which is considered a model of visceral pain. Analgesic compounds reduce the number of these writhes.

-

Methodology:

-

Animals: Swiss albino mice are commonly used.

-

Grouping and Administration: Animals are divided into groups and administered the vehicle, a standard analgesic (indomethacin 10 mg/kg), or test compounds, typically 30-60 minutes before the acetic acid injection.[14]

-

Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally.

-

Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) is counted over a set period (e.g., 20 minutes).

-

Data Analysis: The mean number of writhes for each treated group is compared to the control group, and the percentage inhibition (analgesic activity) is calculated.

-

Conclusion

Indomethacin is a highly potent NSAID that exerts its pharmacological effects through a combination of potent, non-selective COX inhibition and several secondary mechanisms, including modulation of phospholipase A2 and cannabinoid receptor signaling. This multifaceted activity underpins its strong anti-inflammatory and analgesic efficacy. In contrast, its primary hepatic metabolites, DMI and DBI, are pharmacologically inert, meaning the therapeutic activity of indomethacin resides solely with the parent compound. The experimental models detailed herein remain the standard for evaluating and quantifying the hallmark activities of indomethacin and other novel anti-inflammatory agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indometacin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 6. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]

- 14. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pnas.org [pnas.org]

O-Desmethyl-N-deschlorobenzoyl Indomethacin (CAS 50995-53-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Desmethyl-N-deschlorobenzoyl Indomethacin, a primary metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This document compiles essential specifications, biological context, and relevant experimental methodologies to support research and development activities.

Core Compound Specifications

O-Desmethyl-N-deschlorobenzoyl Indomethacin, identified by CAS number 50995-53-4, is a key metabolite in the biotransformation of Indomethacin. The following tables summarize its chemical and physical properties based on available data.

Table 1: Chemical Identifiers and Synonyms

| Parameter | Value |

| CAS Number | 50995-53-4 |

| IUPAC Name | 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid[1][2] |

| Synonyms | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid, Indomethacin Impurity 6, DMBI[1][3][4] |

| Parent Drug | Indomethacin[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4][5][6] |

| Molecular Weight | 205.21 g/mol | [3][4][6] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in Ethanol | [5] |

| UV max (λmax) | 231, 230, 279 nm | [5] |

Biological Context and Activity

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a product of the hepatic metabolism of Indomethacin, specifically through O-desmethylation and N-deacylation (N-deschlorobenzoylation) reactions.[7][8][9] While its parent compound, Indomethacin, is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, this metabolite is generally considered to be pharmacologically inactive.[7][8]

Despite its limited pharmacological activity, studies have noted some biological effects. For instance, at a concentration of 600 µM, it has been observed to decrease the viability of HL-60 leukemia cells when co-cultured with glucose oxidase.[4][5][10] Furthermore, its chemical structure has been utilized as a scaffold in the synthesis of antagonists for the prostaglandin D2 (PGD2) receptor.[4][5][10]

Signaling Pathways

The primary signaling pathway of relevance is that of the parent compound, Indomethacin, which targets the cyclooxygenase (COX) pathway. Indomethacin's therapeutic effects—analgesic, antipyretic, and anti-inflammatory—stem from its inhibition of both COX-1 and COX-2.[11][12][13] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12]

The formation of O-Desmethyl-N-deschlorobenzoyl Indomethacin is a result of the metabolic pathway of Indomethacin, as depicted below.

The mechanism of action of the parent compound, Indomethacin, on the COX pathway is illustrated in the following diagram.

Experimental Protocols

General Synthetic Workflow for 5-hydroxy-2-methyl-1H-indole-3-acetic acid

The synthesis of the core indole structure can be achieved through various established methods, such as the Fischer indole synthesis or the Nenitzescu reaction. A plausible synthetic route is outlined below.

Methodology:

-

Indole Ring Formation: A common starting point is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (in this case, 4-methoxyphenylhydrazine, which would later be demethylated to the hydroxyl group) with an appropriate ketone or aldehyde (such as levulinic acid). The reaction is typically acid-catalyzed.

-

Esterification: The resulting indole-3-acetic acid can be esterified to protect the carboxylic acid group during subsequent reactions or for purification purposes.

-

Demethylation: The methoxy group at the 5-position of the indole ring would need to be demethylated to yield the final hydroxyl group. This can be achieved using reagents such as boron tribromide (BBr₃).

-

Hydrolysis: If the carboxylic acid was esterified, the ester group is hydrolyzed back to the carboxylic acid, typically under basic conditions followed by acidification.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

In Vitro Metabolism Protocol for Generation from Indomethacin

This protocol describes a general method for generating O-Desmethyl-N-deschlorobenzoyl Indomethacin from its parent drug using an in vitro liver model.

Objective: To produce and isolate the metabolite O-Desmethyl-N-deschlorobenzoyl Indomethacin from Indomethacin using isolated hepatocytes.

Materials:

-

Cryopreserved or freshly isolated hepatocytes (e.g., from rat, rabbit, or human)

-

Hepatocyte culture medium (e.g., Williams' E medium)

-

Indomethacin

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents

-

Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

-

Hepatocyte Culture: Thaw and culture the hepatocytes according to the supplier's instructions. Allow the cells to form a confluent monolayer.

-

Incubation with Indomethacin: Prepare a stock solution of Indomethacin in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentration. Replace the culture medium of the hepatocytes with the Indomethacin-containing medium.

-

Metabolism: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂ to allow for the metabolism of Indomethacin.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction of Metabolites:

-

LLE: Acidify the supernatant and extract with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute in a suitable solvent for analysis.

-

SPE: Condition an appropriate SPE cartridge, load the supernatant, wash, and elute the metabolites. Evaporate the eluate and reconstitute.

-

-

Analysis and Isolation: Analyze the extracted sample using HPLC or LC-MS/MS to identify and quantify the formation of O-Desmethyl-N-deschlorobenzoyl Indomethacin. The metabolite can then be isolated using preparative HPLC.

Conclusion

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a crucial molecule in the study of Indomethacin's pharmacokinetics and metabolism. While largely inactive itself, understanding its formation and properties is vital for a complete toxicological and metabolic profile of the parent drug. This guide provides a foundational set of data and methodologies to aid researchers in their investigations of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effect of indomethacin on the uptake, metabolism and excretion of 3-oxocholic acid: studies in isolated hepatocytes and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Desmethyl-N-deschlorobenzoyl Indomethacin - SRIRAMCHEM [sriramchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetic study of the hepatobiliary transport of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Indomethacin Metabolites: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Biological Roles of Desmethyl and Desbenzoyl Metabolites of Indomethacin.

Introduction

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain conditions for decades. Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[1][2] However, the in vivo journey of indomethacin is not complete upon administration; it undergoes extensive hepatic metabolism, giving rise to several metabolites. The most prominent among these are O-desmethyl-indomethacin (DMI) and N-deschlorobenzoyl-indomethacin (DBI).[1][3] While traditionally considered pharmacologically inactive, emerging evidence suggests that these metabolites, particularly the desmethyl derivative, may possess unique biological activities independent of significant COX inhibition. This technical guide provides a comprehensive overview of the current understanding of the biological roles of desmethyl and desbenzoyl metabolites of indomethacin, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolism of Indomethacin

Indomethacin is metabolized in the liver through O-demethylation and N-deacylation, followed by glucuronidation.[2][4] The primary metabolites are O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin, which are then excreted in the urine and feces.[1][3]

Figure 1: Metabolic pathway of Indomethacin.

Quantitative Analysis of Biological Activity

A critical aspect of understanding the biological role of indomethacin's metabolites is the quantitative assessment of their activity, particularly in comparison to the parent drug.

Cyclooxygenase (COX) Inhibition

Indomethacin is a potent inhibitor of both COX-1 and COX-2. In contrast, its major metabolites, DMI and DBI, are reported to be largely devoid of significant anti-inflammatory activity, which is primarily mediated by COX inhibition.[3] While specific IC50 values for the metabolites are not consistently reported in the literature, studies on synthetic desmethyl analogs confirm a drastic reduction in COX inhibitory potency.[5]

| Compound | COX-1 IC50 | COX-2 IC50 | Species/Assay System |

| Indomethacin | 230 nM[6] | 630 nM[6] | Purified enzymes |

| 27 nM[5] | 180 nM (human)[5] | Purified enzymes | |

| 0.1 µg/mL[2] | 5 µg/mL[2] | Not specified | |

| 0.42 µM[7] | 2.75 µM (human)[7] | LC-MS-MS based assay | |

| O-desmethyl-indomethacin (DMI) | Not reported; considered weak/inactive[3][5] | Not reported; considered weak/inactive[3][5] | - |

| N-deschlorobenzoyl-indomethacin (DBI) | Not reported; considered inactive[3] | Not reported; considered inactive[3] | - |

Table 1: Comparative COX inhibitory activity of Indomethacin and its metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of indomethacin has been well-characterized. However, detailed pharmacokinetic data for its metabolites are less readily available. The presence of these metabolites in significant amounts in the plasma underscores the importance of understanding their systemic exposure.[3]

| Parameter | Indomethacin | O-desmethyl-indomethacin (DMI) | N-deschlorobenzoyl-indomethacin (DBI) |

| Cmax | ~2-3 µg/mL (oral)[3] | Not reported | Not reported |

| Tmax | ~1-2 hours (oral)[3] | Not reported | Not reported |

| Half-life (t½) | ~5-10 hours[3] | Not reported | Not reported |

| Plasma Clearance | 1-2.5 mL/kg/min[3] | Not reported | Not reported |

Table 2: Pharmacokinetic parameters of Indomethacin and its metabolites.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to assess the biological activity of indomethacin and its metabolites.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the anti-inflammatory potential of NSAIDs and their metabolites.

Figure 2: Workflow for COX Inhibition Assay.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes, or lysates from cells overexpressing these enzymes, are used.

-

Inhibition: The enzyme is pre-incubated with various concentrations of the test compound (indomethacin or its metabolites).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme Immunoassay (EIA).[7]

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

This assay is used to determine if a compound can activate the nuclear receptor PPARγ, which is involved in adipogenesis and inflammation.

Figure 3: Workflow for PPARγ Reporter Gene Assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with two plasmids: one containing a PPARγ expression vector and another with a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).[8][9]

-

Compound Treatment: The transfected cells are then treated with various concentrations of the test compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the activation of PPARγ.

-

Data Analysis: The results are typically expressed as fold activation over the vehicle control.

Cell Viability and Apoptosis Assay (WST-1)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells, which can be an indicator of apoptosis or cytotoxicity.

Figure 4: Workflow for WST-1 Cell Viability Assay.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density.

-

Compound Treatment: Cells are treated with the test compounds for a specified period.

-

WST-1 Reagent Addition: The WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to a soluble formazan dye.[10]

-

Incubation and Measurement: After a short incubation period, the absorbance of the colored formazan product is measured using a microplate reader at approximately 450 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Biological Roles

While the primary mechanism of action of indomethacin is through COX inhibition, its metabolites, particularly DMI, appear to exert their biological effects through alternative signaling pathways.

PPARγ Activation

Both indomethacin and its desmethyl derivative have been shown to activate PPARγ.[11][12] This activation is significant as it is independent of COX inhibition. PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, inflammation, and insulin sensitivity. Activation of PPARγ by DMI could, therefore, contribute to anti-inflammatory effects through a mechanism distinct from prostaglandin inhibition.

Figure 5: PPARγ activation by Desmethyl-Indomethacin.

Induction of Apoptosis

Studies have demonstrated that a synthetic 2'-desmethyl derivative of indomethacin can induce apoptosis in colon cancer cells with a potency similar to the parent compound.[13] This pro-apoptotic effect appears to be independent of COX inhibition, suggesting a potential therapeutic application for this metabolite in oncology. The mechanisms underlying this apoptosis induction may involve the downregulation of anti-apoptotic proteins like Bcl-2 or activation of the death receptor-mediated pathway.[12][14][15]

Other Potential Roles

Indomethacin has been shown to affect other cellular processes, including:

-

Inhibition of cancer cell migration: This has been linked to the attenuation of cellular calcium mobilization.[16]

-

Enhancement of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity: This enzyme is involved in the catabolism of prostaglandins, suggesting an alternative route by which indomethacin can reduce prostaglandin levels.[17]

It is plausible that the desmethyl and desbenzoyl metabolites could also modulate these pathways, although direct evidence is currently limited.

Conclusion and Future Directions

The biological role of indomethacin's metabolites, particularly O-desmethyl-indomethacin, extends beyond the traditional view of them as inactive byproducts. While their contribution to the anti-inflammatory effects via COX inhibition is minimal, their ability to activate PPARγ and induce apoptosis in a COX-independent manner opens up new avenues for research and drug development.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC50 values of DMI and DBI for COX-1 and COX-2 to definitively quantify their inhibitory potential.

-

Detailed pharmacokinetics: Characterizing the full pharmacokinetic profiles of the metabolites to understand their in vivo exposure and potential for systemic effects.

-

Mechanism of action: Elucidating the precise molecular mechanisms by which these metabolites activate PPARγ and induce apoptosis.

-

Therapeutic potential: Investigating the potential of these metabolites, or their synthetic analogs, as therapeutic agents for inflammatory diseases or cancer, potentially with an improved safety profile compared to indomethacin due to their reduced COX inhibition.

A deeper understanding of the biological activities of these metabolites will not only provide a more complete picture of indomethacin's pharmacology but may also lead to the development of novel therapeutics with unique mechanisms of action.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 11. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Study of apoptosis induced by indomethacin in chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indomethacin induces apoptosis and inhibits proliferation in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

In-Depth Technical Guide: Physicochemical Characteristics of 5-hydroxy-2-methyl-1H-indole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-hydroxy-2-methyl-1H-indole-3-acetic acid is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established synthetic methodologies, and analytical techniques. The quantitative data presented are largely predictive and should be confirmed through empirical investigation.

Introduction

5-hydroxy-2-methyl-1H-indole-3-acetic acid is a derivative of indole-3-acetic acid (IAA), a well-known phytohormone. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the indole ring suggests potential for unique biological activities and physicochemical properties compared to its parent compound. Its structural similarity to 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin, indicates a possible role in neurochemical pathways. This guide outlines the predicted physicochemical characteristics, a plausible synthetic route, methods for analytical characterization, and the potential biological context of this compound.

Physicochemical Characteristics

Due to the scarcity of direct experimental data, the following table summarizes the predicted and known physicochemical properties of 5-hydroxy-2-methyl-1H-indole-3-acetic acid and its close structural analogs.

| Property | 5-hydroxy-2-methyl-1H-indole-3-acetic acid (Predicted/Estimated) | 5-hydroxy-1H-indole-3-acetic acid (5-HIAA)[1] | 2-methyl-1H-indole-3-acetic acid |

| Molecular Formula | C11H11NO3 | C10H9NO3 | C11H11NO2 |

| Molecular Weight | 205.21 g/mol | 191.18 g/mol [1] | 189.21 g/mol |

| Melting Point | Estimated: 160-170 °C | 161-163 °C[1] | 198-200 °C |

| pKa | Estimated: ~4.5 | ~4.2 | ~4.7 |

| LogP | Estimated: 1.5-2.0 | 1.1[1] | 2.1 |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and sparingly soluble in water. | Soluble in ethanol (50 mg/ml). Sparingly soluble in water. | Soluble in ethanol and ether. |

| Appearance | Predicted: Off-white to light brown crystalline solid. | Light red crystalline solid.[1] | White to off-white crystalline powder. |

Experimental Protocols

Synthesis of 5-hydroxy-2-methyl-1H-indole-3-acetic acid

A plausible and effective method for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-acetic acid is the Arndt-Eistert homologation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. This multi-step process extends the carboxylic acid by one methylene group.

Step 1: Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

This precursor can be synthesized via the Nenitzescu indole synthesis .

-

Reactants: p-Benzoquinone and ethyl 3-aminocrotonate.

-

Procedure:

-

Dissolve p-benzoquinone in a suitable solvent such as acetone or ethanol.

-

Add ethyl 3-aminocrotonate to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is isolated by filtration and can be purified by recrystallization.[2]

-

The ester is then hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution.

-

Acidification of the reaction mixture yields 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

-

Step 2: Arndt-Eistert Homologation

-

Reactants: 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, oxalyl chloride or thionyl chloride, diazomethane, and a silver catalyst (e.g., silver oxide or silver benzoate).

-

Procedure:

-

Acid Chloride Formation: Convert the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid to its acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature. The excess reagent and solvent are removed under reduced pressure.[3][4]

-

Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or THF) and cooled to 0 °C. An ethereal solution of diazomethane is added slowly with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature.[3][5] Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to a Wolff rearrangement. This is typically achieved by treating the diazoketone with a silver catalyst, such as silver oxide or silver benzoate, in the presence of water to yield the carboxylic acid.[6][7] Alternatively, photolytic or thermal conditions can be used. The reaction mixture is heated or irradiated, leading to the formation of a ketene intermediate, which is then trapped by water to form the desired 5-hydroxy-2-methyl-1H-indole-3-acetic acid.[3][5]

-

Purification: The final product can be purified by recrystallization or column chromatography.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purification and quantification of 5-hydroxy-2-methyl-1H-indole-3-acetic acid.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is recommended.[8][9][10]

-

Detection: UV detection at approximately 280 nm is suitable for the indole chromophore.[11] For higher sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of around 280-290 nm and an emission wavelength of 350-360 nm.[11]

-

Internal Standard: For accurate quantification, a structurally similar compound not present in the sample, such as indole-3-propionic acid, can be used as an internal standard.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of the target compound.[12][13][14]

-

Ionization: Electrospray ionization (ESI) in positive mode is generally effective for indole derivatives.

-

Mass Analysis: A triple quadrupole mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[12][14][15]

-

Predicted Transitions:

-

Parent Ion (Q1): [M+H]+ = m/z 206.

-

Product Ions (Q3): The major fragmentation would likely involve the loss of the carboxylic acid group and parts of the acetic acid side chain. Predicted product ions would be around m/z 160 (loss of H2O and CO) and m/z 146 (further fragmentation of the indole ring).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

-

1H NMR (in DMSO-d6):

-

Indole NH: A broad singlet around 10.5-11.5 ppm.

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern.

-

Methylene Protons (-CH2-): A singlet around 3.5-3.8 ppm.

-

Methyl Protons (-CH3): A singlet around 2.2-2.5 ppm.

-

Carboxylic Acid OH: A broad singlet, which can be exchangeable with D2O.

-

Hydroxyl OH: A singlet, which can also be exchangeable with D2O.

-

-

13C NMR (in DMSO-d6):

-

Carbonyl Carbon (-C=O): A signal around 170-175 ppm.

-

Indole Ring Carbons: Signals in the aromatic region of 100-140 ppm.

-

Methylene Carbon (-CH2-): A signal around 30-35 ppm.

-

Methyl Carbon (-CH3): A signal around 10-15 ppm.

-

Mandatory Visualizations

Caption: Proposed synthetic workflow for 5-hydroxy-2-methyl-1H-indole-3-acetic acid.

Caption: Serotonin metabolism and the potential role of the target compound.

Potential Biological Significance and Signaling Pathways

The structural similarity of 5-hydroxy-2-methyl-1H-indole-3-acetic acid to 5-HIAA, the main metabolite of serotonin, strongly suggests its potential interaction with the serotonin pathway.[16][17][18] Serotonin is a crucial neurotransmitter involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal motility.[16][19]

The metabolism of serotonin primarily occurs through oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase (ALDH) to 5-HIAA.[16] It is plausible that 5-hydroxy-2-methyl-1H-indole-3-acetic acid could be a metabolite of a methylated analog of serotonin or could interact with the enzymes and receptors of the serotonin pathway.

Indole derivatives are known to interact with various receptors, including serotonin receptors (e.g., 5-HT1A and 5-HT2A), which are G protein-coupled receptors (GPCRs) and are significant targets for therapeutic drugs for a variety of CNS disorders.[19] Furthermore, some gut microbiota can produce indole derivatives from tryptophan, which can then influence host physiology.[20]

Future research on 5-hydroxy-2-methyl-1H-indole-3-acetic acid should focus on its potential as a modulator of the serotonin system, its metabolic fate, and its interaction with serotonin receptors and transporters. Its effects on cellular signaling pathways downstream of these receptors, such as adenylyl cyclase and phospholipase C pathways, would be of significant interest to drug development professionals.

References

- 1. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arndt-eistert homologation | PPTX [slideshare.net]

- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchjournal.co.in [researchjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Serotonin - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combinatorial effects of tryptophan derivatives serotonin and indole on virulence modulation of enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of O-Desmethyl-N-deschlorobenzoyl Indomethacin as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a significant metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1] As a critical component in pharmacokinetic and metabolism studies, this metabolite serves as an essential analytical reference standard. High-purity O-Desmethyl-N-deschlorobenzoyl Indomethacin is crucial for the accurate identification and quantification of Indomethacin's metabolic fate in various biological matrices.[2] Furthermore, its use as a reference standard is integral to quality control during the manufacturing of Indomethacin, ensuring the identification and control of potential impurities and degradation products.[3]

These application notes provide detailed protocols for the effective use of O-Desmethyl-N-deschlorobenzoyl Indomethacin as an analytical reference standard in High-Performance Liquid Chromatography (HPLC), a common technique in pharmaceutical analysis.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its accurate application.

| Property | Value | Source |

| Chemical Name | 5-hydroxy-2-methyl-1H-indole-3-acetic acid | [3] |

| Synonyms | DMBI, 5-Hydroxy-2-methyl-1H-indole-3-acetic Acid | [3] |

| CAS Number | 50995-53-4 | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Solid | - |

| Solubility | Soluble in Ethanol | - |

| Storage | Store at -20°C for long-term stability. | - |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Indomethacin Metabolism and the Role of O-Desmethyl-N-deschlorobenzoyl Indomethacin

Indomethacin undergoes extensive metabolism in the body, primarily through O-demethylation and N-deacylation, leading to the formation of several metabolites, including O-Desmethyl-N-deschlorobenzoyl Indomethacin.[1][2] The accurate measurement of these metabolites is vital for understanding the drug's pharmacokinetic profile.

Below is a simplified diagram illustrating the metabolic pathway of Indomethacin.

Experimental Workflow for Using Analytical Reference Standards

The proper use of an analytical reference standard is a systematic process that ensures the accuracy and reliability of analytical data. The following diagram outlines a typical workflow.

Detailed Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves.

Objective: To prepare stock and working standard solutions of O-Desmethyl-N-deschlorobenzoyl Indomethacin.

Materials:

-

O-Desmethyl-N-deschlorobenzoyl Indomethacin reference standard

-

Ethanol (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Calibrated pipettes

Protocol:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of the O-Desmethyl-N-deschlorobenzoyl Indomethacin reference standard.

-

Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

-

Add a small volume of ethanol to dissolve the standard completely.

-

Bring the solution to volume with ethanol and mix thoroughly.

-

This stock solution should be stored at 2-8°C and protected from light.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.

-

Typical concentration ranges for a calibration curve might be 0.1 µg/mL to 10 µg/mL.

-

For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.

-

HPLC Method for Quantification

This protocol provides a general HPLC method for the analysis of O-Desmethyl-N-deschlorobenzoyl Indomethacin. Method validation and optimization are recommended for specific applications.

Objective: To quantify O-Desmethyl-N-deschlorobenzoyl Indomethacin in a sample matrix.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A system with a UV detector |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.2% phosphoric acid in water (50:50, v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Detection Wavelength | 237 nm[4] |

Protocol:

-

System Suitability:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a mid-range working standard solution multiple times (e.g., n=5).

-

Evaluate system suitability parameters such as peak area precision (RSD ≤ 2%), tailing factor (≤ 2), and theoretical plates (≥ 2000).

-

-

Calibration Curve:

-

Inject the series of working standard solutions in ascending order of concentration.

-

Generate a calibration curve by plotting the peak area versus the concentration of O-Desmethyl-N-deschlorobenzoyl Indomethacin.

-

The correlation coefficient (r²) should be ≥ 0.999.

-

-

Sample Analysis:

-

Prepare the sample by extracting the analyte and reconstituting it in the mobile phase.

-

Inject the prepared sample into the HPLC system.

-

Identify the O-Desmethyl-N-deschlorobenzoyl Indomethacin peak based on its retention time compared to the standard.

-

Quantify the amount of the metabolite in the sample using the calibration curve.

-

Representative Analytical Performance Data

The following table summarizes typical performance characteristics for an HPLC method for the analysis of Indomethacin and its related substances. These values can serve as a benchmark for method validation.

| Parameter | Typical Value |

| Linearity Range | 0.25 - 2 µg/mL for impurities[5] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Conclusion

O-Desmethyl-N-deschlorobenzoyl Indomethacin is an indispensable tool for the accurate analysis of Indomethacin in research, development, and quality control settings. The protocols and information provided in these application notes offer a comprehensive guide for its effective utilization as an analytical reference standard. Adherence to these guidelines, coupled with appropriate method validation, will ensure the generation of precise and reliable analytical data.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. O-Desmethyl-N-deschlorobenzoyl Indomethacin - SRIRAMCHEM [sriramchem.com]

- 4. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

Application Note: Validated HPLC Method for the Separation of Indomethacin and Its Metabolites

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[1][3] The metabolism of Indomethacin primarily occurs in the liver through O-desmethylation and N-deacylation, followed by glucuronidation.[1][2][4][5] The major metabolites include O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin, which are pharmacologically inactive.[4][5] Monitoring the levels of Indomethacin and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and for quality control in pharmaceutical formulations.

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Indomethacin and its primary metabolites.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of Indomethacin and its metabolites.

Materials and Methods

Instrumentation

An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector was used. A Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm particle size) provided the stationary phase.[6]

Chemicals and Reagents

-

Indomethacin reference standard

-

4-chlorobenzoic acid (hydrolytic degradant of DBI)

-

5-methoxy-2-methyl-indoleacetic acid (hydrolytic degradant of DMI)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (10 mM, pH 3.0)

-

Water (HPLC grade)

Chromatographic Conditions

-

Mobile Phase: Acetonitrile : 10 mM Sodium Acetate Buffer (pH 3.0) : Methanol (50:40:10, v/v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm[6]

-

Injection Volume: 20 µL

Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Indomethacin and each metabolite/degradant standard in 10 mL of methanol in separate volumetric flasks.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve final concentrations ranging from 0.25 µg/mL to 70 µg/mL.[6]

Sample Preparation (from Capsules)

-

Weigh the contents of 20 Indomethacin capsules and calculate the average weight.

-

Transfer a quantity of the powdered contents equivalent to 10 mg of Indomethacin into a 100 mL volumetric flask.[6]

-

Add approximately 75 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.[6]

-

Make up the volume to 100 mL with methanol and mix thoroughly.[6]

-

Filter the solution through a 0.45 µm syringe filter.[6]

-

Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration of 30 µg/mL of Indomethacin.[6]

Sample Preparation (from Plasma)

-

To 500 µL of plasma sample, add 1 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 x g for 5 minutes.[7]

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed RP-HPLC method successfully separated Indomethacin from its key degradation products/metabolites within a short run time. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Quantitative Data Summary

| Parameter | Indomethacin | 4-chlorobenzoic acid | 5-methoxy-2-methyl-indoleacetic acid |

| Retention Time (min) | ~4.5 | ~2.5 | ~3.5 |

| Linearity Range (µg/mL) | 25 - 70 | 0.25 - 2.0 | 0.25 - 2.0 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.998 |

| LOD (µg/mL) | ~0.1 | ~0.05 | ~0.05 |

| LOQ (µg/mL) | ~0.3 | ~0.15 | ~0.15 |

| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 101.5% | 98.2 - 101.8% |

| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% |

Data compiled and adapted from published methods.[6][8]

Metabolic Pathway of Indomethacin

Caption: Simplified metabolic pathway of Indomethacin.

Conclusion

This application note provides a detailed, validated HPLC method suitable for the routine analysis of Indomethacin and its primary metabolites in research and quality control laboratories. The method is rapid, accurate, and precise, demonstrating its reliability for quantifying these compounds in various sample matrices.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]